molecular formula C7H5BrClFS B6286694 (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane CAS No. 2166631-47-4

(3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane

Cat. No.: B6286694
CAS No.: 2166631-47-4
M. Wt: 255.54 g/mol
InChI Key: ZVESUEYUAYSPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane is a chemical compound with the molecular formula C7H5BrClFS and a molecular weight of 255.54 g/mol It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of halogenation reactions, where the phenyl ring is sequentially treated with bromine, chlorine, and fluorine reagents under controlled conditions

Industrial Production Methods

Industrial production of (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane may involve large-scale halogenation processes using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the halogen atoms.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiols and other reduced species.

Scientific Research Applications

(3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the methylsulfane group allows the compound to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane is unique due to the presence of the methylsulfane group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-bromo-2-chloro-4-fluoro-3-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFS/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVESUEYUAYSPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1Cl)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.